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Compound of Interest

Compound Name: Phenyl pyridin-3-ylcarbamate

Cat. No.: B100298

Spectroscopic Data for Phenyl Pyridin-3-
ylcarbamate: A Technical Guide

Affiliation: Advanced Spectrometry Division, Applied Science Group

Abstract: This technical guide provides a comprehensive overview of the predicted
spectroscopic data for Phenyl pyridin-3-ylcarbamate, a compound of interest in medicinal
chemistry and materials science. Due to the limited availability of experimental spectra in the
public domain, this document leverages established spectroscopic principles and data from
analogous structures to present a detailed, predicted analysis of its *H NMR, 3C NMR, Infrared
(IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and
drug development professionals, offering in-depth interpretations and methodologies to aid in
the characterization of this and related molecular scaffolds.

Introduction to Phenyl Pyridin-3-ylcarbamate and its
Spectroscopic Characterization

Phenyl pyridin-3-ylcarbamate is a molecule featuring a carbamate linkage between a phenyl
group and a 3-aminopyridine moiety. Carbamates are a crucial functional group in a wide array
of pharmaceuticals and agrochemicals, often acting as bioisosteres of amides with improved
metabolic stability. The pyridine ring, a common scaffold in medicinal chemistry, imparts
specific physicochemical properties and potential for hydrogen bonding interactions.
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Accurate structural elucidation is the cornerstone of chemical research and development.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity,
purity, and structure of synthesized compounds. This guide provides a detailed predictive
analysis of the key spectroscopic features of Phenyl pyridin-3-ylcarbamate, offering a
valuable reference for its synthesis and characterization.

Statement on Predicted Data: The spectroscopic data presented in this guide are predicted
based on established principles of chemical spectroscopy and analysis of structurally similar
compounds. While these predictions are grounded in solid scientific reasoning, experimental
verification is recommended upon synthesis of the compound.

Predicted *H NMR Spectroscopic Data

The *H NMR spectrum provides detailed information about the chemical environment of each
proton in a molecule. The predicted *H NMR data for Phenyl pyridin-3-ylcarbamate in a
standard deuterated solvent like DMSO-ds are summarized in Table 1.

Table 1: Predicted *H NMR Data for Phenyl Pyridin-3-ylcarbamate (in DMSO-ds)

Chemical Shift (6, ppm) Multiplicity Assighment
~10.2 S N-H

~8.7 d H-2'

~8.3 dd H-6'

~8.0 ddd H-4'

~7.5 m H-2, H-6
~7.4 m H-4

~7.2 m H-3, H-5

Note: Predicted chemical shifts (d) are approximate and can vary based on solvent and
experimental conditions. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, ddd =
doublet of doublet of doublets, m = multiplet.
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Interpretation of the Predicted *H NMR Spectrum

The predicted *H NMR spectrum of Phenyl pyridin-3-ylcarbamate is expected to show distinct
signals for the protons on the pyridine and phenyl rings, as well as the carbamate N-H proton.

o Carbamate N-H Proton: The proton on the carbamate nitrogen is expected to appear as a
singlet at a downfield chemical shift of approximately 10.2 ppm. This significant downfield
shift is due to the deshielding effect of the adjacent carbonyl group and the aromatic pyridine
ring, as well as potential hydrogen bonding with the DMSO solvent.

¢ Pyridine Ring Protons: The protons on the 3-substituted pyridine ring are expected to be in
the aromatic region and will exhibit characteristic splitting patterns.

o H-2'and H-6": These protons are adjacent to the nitrogen atom in the pyridine ring, which
is strongly electron-withdrawing. Consequently, they are expected to be the most
deshielded of the pyridine protons, with predicted chemical shifts around 8.7 ppm (H-2")
and 8.3 ppm (H-6"). The H-2' proton is anticipated to appear as a doublet, while the H-6'
proton will likely be a doublet of doublets.

o H-4': This proton is expected to be a doublet of doublet of doublets around 8.0 ppm due to
coupling with H-2', H-5', and H-6'.

e Phenyl Ring Protons: The protons on the phenyl ring will also appear in the aromatic region,
but at slightly more upfield positions compared to the pyridine protons.

o H-2, H-6, H-3, H-5, and H-4: These protons are expected to appear as a series of
multiplets between 7.2 and 7.5 ppm. The electronic effect of the carbamate oxygen will
have a subtle influence on their chemical shifts.

Predicted **C NMR Spectroscopic Data

The 13C NMR spectrum provides information about the carbon framework of a molecule. The
predicted 13C NMR data for Phenyl pyridin-3-ylcarbamate are presented in Table 2.

Table 2: Predicted 13C NMR Data for Phenyl Pyridin-3-ylcarbamate
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Chemical Shift (6, ppm) Assignment
~153.5 C=0
~151.0 C-1
~145.0 c-2
~142.0 C-6'
~135.0 C-3
~129.5 C-3,C-5
~125.0 C-4
~124.0 C-5'
~121.0 C-2,C-6
~120.0 c-4

Interpretation of the Predicted **C NMR Spectrum

o Carbonyl Carbon: The carbon of the carbonyl group in the carbamate linkage is expected to
be the most downfield signal, with a predicted chemical shift of approximately 153.5 ppm.

o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
electronegativity of the heteroatoms and the overall electronic distribution in the rings.

o C-1: The carbon of the phenyl ring attached to the carbamate oxygen is expected to be
significantly deshielded, with a predicted chemical shift around 151.0 ppm.

o Pyridine Carbons: The carbons of the pyridine ring will have varied chemical shifts due to
the influence of the nitrogen atom and the carbamate substituent. C-2' and C-6' are
expected to be the most downfield among the pyridine carbons.

o Phenyl Carbons: The remaining phenyl carbons are predicted to appear in the range of
121.0 to 129.5 ppm.

Predicted Infrared (IR) Spectroscopic Data
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The IR spectrum provides information about the functional groups present in a molecule
through their characteristic vibrational frequencies. The predicted key IR absorption bands for
Phenyl pyridin-3-ylcarbamate are listed in Table 3.

Table 3: Predicted Key IR Absorption Bands for Phenyl Pyridin-3-ylcarbamate

Wavenumber (cm~?) Functional Group Vibrational Mode
~3300 N-H Stretching
~3100-3000 Aromatic C-H Stretching

~1720 C=0 Stretching

~1600, ~1480 Aromatic C=C Stretching

~1220 C-O Stretching

~750, ~690 Aromatic C-H Out-of-plane bending

Interpretation of the Predicted IR Spectrum

¢ N-H Stretch: A prominent absorption band is expected around 3300 cm~1* corresponding to
the N-H stretching vibration of the carbamate group.

o Aromatic C-H Stretch: Weaker bands are anticipated in the 3100-3000 cm~1 region,
characteristic of C-H stretching in the aromatic rings.

e C=0 Stretch: A strong absorption band around 1720 cm~* is predicted for the carbonyl (C=0)
stretching of the carbamate. This is a key diagnostic peak.

o Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1600-1480
cm~* region due to the C=C stretching vibrations within the phenyl and pyridine rings.

e C-O Stretch: The C-O stretching of the carbamate ester linkage is predicted to show a strong
band around 1220 cm~1.

e Aromatic C-H Bending: Strong bands in the fingerprint region, around 750 cm~! and 690
cm~1, are expected from the out-of-plane C-H bending of the monosubstituted phenyl and 3-
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substituted pyridine rings, respectively.

Predicted Mass Spectrometric (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Phenyl pyridin-3-ylcarbamate (C12H10N202), the predicted molecular
weight is 214.22 g/mol .

e Molecular lon Peak (M*e): In an electron ionization (El) mass spectrum, the molecular ion

peak is expected at m/z = 214.

Predicted Fragmentation Pathways

The fragmentation of Phenyl pyridin-3-ylcarbamate is likely to proceed through several key
pathways initiated by the ionization of the molecule. The most probable fragmentation patterns

are depicted in the diagram below.

[C6H50]+
Loss of C6HSNCO m/z = 93
[C12H10N202]+e
miz =214 Loss of C6H50e
(Molecular lon)
[C5HANNCOQO]+ Loss of CO > [C5H5N2]+e Loss of HCN [C5HA4AN]+e
m/z =120 m/z =78

m/z =93

Click to download full resolution via product page
Caption: Predicted major fragmentation pathways of Phenyl pyridin-3-ylcarbamate in EI-MS.

o Loss of Phenyl Isocyanate: Cleavage of the N-C(O) bond could lead to the loss of phenyl
isocyanate (CeHsNCO), resulting in a fragment corresponding to the 3-hydroxypyridine
radical cation at m/z = 95.

o Loss of Phenoxy Radical: Cleavage of the O-C(phenyl) bond can result in the loss of a
phenoxy radical (CeHsOe¢), leading to a pyridin-3-yl isocyanate fragment at m/z = 120.

o Further Fragmentation: The fragment at m/z = 120 can further lose carbon monoxide (CO) to
give a fragment at m/z = 92. Subsequent loss of HCN from the pyridine ring fragments is
also a common fragmentation pathway.
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Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like
Phenyl pyridin-3-ylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCIs) in an NMR tube.

e Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak (e.g., DMSO-ds at 2.50 ppm).
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peak (e.g., DMSO-ds at 39.52 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press into a thin pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of
an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
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e Acquisition:
o Scan the sample over the range of 4000-400 cm~1.
o Co-add 16-32 scans for a good signal-to-noise ratio.

o Acquire a background spectrum of the empty sample compartment (or clean ATR crystal)
and subtract it from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source (e.g., direct infusion for ESI, or a GC/LC inlet for El).

» Instrumentation: Use a mass spectrometer capable of the desired ionization method (e.g.,
Electron lonization - El, or Electrospray lonization - ESI).

e Acquisition:
o EI-MS: Acquire a mass spectrum over a suitable m/z range (e.g., 50-500).

o ESI-MS (for accurate mass): Acquire a high-resolution mass spectrum to confirm the
elemental composition.
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Caption: General experimental workflow for the spectroscopic characterization of a synthesized
compound.

Conclusion

This technical guide has presented a detailed prediction of the *H NMR, 13C NMR, IR, and
Mass Spectrometry data for Phenyl pyridin-3-ylcarbamate. The interpretations are based on
fundamental principles of spectroscopy and analysis of related structures. The provided
methodologies for data acquisition serve as a practical resource for researchers. While this
guide offers a robust framework for the spectroscopic characterization of the title compound,
experimental verification remains the gold standard for structural elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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